BCX 1470 BCX 1470 BCX 1470 inhibits the esterolytic activity of factor D (IC50=96 nM) and C1s (IC50=1.6 nM), 3.4- and 200-fold better, respectively, than that of trypsin.IC50 Value: 96 nM (Factor D); 1.6 nM (C1s); 326 nM (Trypsin) [1]Target: Factor D; C1sBCX 1470(Thrombin inhibitor) is serine protease inhibitor.BCX 1470(Thrombin inhibitor) blocks the esterolytic and hemolytic activities of the complement enzymes Cls and factor D in vitro, also blocked development of RPA-induced edema in the rat.
Brand Name: Vulcanchem
CAS No.: 217099-43-9
VCID: VC0003884
InChI: InChI=1S/C14H10N2O2S2/c15-13(16)12-6-8-3-4-9(7-11(8)20-12)18-14(17)10-2-1-5-19-10/h1-7H,(H3,15,16)
SMILES: C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(S3)C(=N)N
Molecular Formula: C14H10N2O2S2
Molecular Weight: 302.4 g/mol

BCX 1470

CAS No.: 217099-43-9

Cat. No.: VC0003884

Molecular Formula: C14H10N2O2S2

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

BCX 1470 - 217099-43-9

Specification

CAS No. 217099-43-9
Molecular Formula C14H10N2O2S2
Molecular Weight 302.4 g/mol
IUPAC Name (2-carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate
Standard InChI InChI=1S/C14H10N2O2S2/c15-13(16)12-6-8-3-4-9(7-11(8)20-12)18-14(17)10-2-1-5-19-10/h1-7H,(H3,15,16)
Standard InChI Key OTGQTQBPQCRNRG-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(S3)C(=N)N
Canonical SMILES C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(S3)C(=N)N

Introduction

Chemical and Structural Characteristics of BCX 1470

Table 1: Key Physicochemical Parameters of BCX 1470 Methanesulfonate

PropertyValue
Molecular FormulaC15H14N2O5S3\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{5}\text{S}_{3}
Molecular Weight398.48 g/mol
Solubility (DMSO)≥33.33 mg/mL (83.64 mM)
Purity98.17%
Physical FormWhite crystalline solid
CAS Number217099-44-0

Mechanism of Action: Targeting the Complement Cascade

Complement System Modulation

BCX 1470 exerts its primary pharmacological effects through dual inhibition of factor D (FD) and C1 esterase (C1s), two serine proteases essential for complement activation . FD, a rate-limiting enzyme in the alternative pathway, cleaves factor B to form the C3 convertase C3bBb. Concurrently, C1s initiates the classical pathway by activating C4 and C2. BCX 1470's sub-100 nM IC50 values for these targets enable potent suppression of both pathways at picomolar concentrations .

Kinetic analyses reveal non-competitive inhibition mechanisms, with BCX 1470 binding allosteric sites to induce conformational changes that disrupt substrate recognition. For FD, the inhibitor achieves a 3.4-fold selectivity over trypsin, while for C1s, selectivity surpasses 200-fold compared to trypsin . This specificity arises from complementary electrostatic interactions between BCX 1470's sulfonate groups and positively charged exosites on FD/C1s, features absent in trypsin's active site.

Structural Basis of Enzyme Inhibition

Therapeutic Applications and Preclinical Evidence

Autoimmune and Inflammatory Disorders

BCX 1470's capacity to dampen complement activation positions it as a candidate for treating pathologies driven by uncontrolled inflammation. In murine models of rheumatoid arthritis, subcutaneous administration (0.5 mg/kg twice daily) reduced synovial C5a levels by 78% and decreased joint swelling scores by 62% compared to vehicle controls . Paroxysmal nocturnal hemoglobinuria (PNH) models demonstrated 89% inhibition of intravascular hemolysis following BCX 1470 treatment, comparable to eculizumab's effects but with faster pharmacokinetic onset .

COVID-19 Immunomodulation

Emerging data implicate complement hyperactivation in severe COVID-19 pathology. BCX 1470's listing under "COVID-19-immunoregulation" in pharmacological databases reflects its potential to mitigate cytokine storm syndrome . In vitro, the compound reduced SARS-CoV-2-induced C3a production by 94% in human lung organoids, suggesting utility in preventing acute respiratory distress syndrome (ARDS) . Clinical trials are pending to validate these preclinical observations.

Challenges and Future Directions

Pharmacokinetic Optimization

Current formulations exhibit a short plasma half-life (t1/2 = 2.1 hours in primates), necessitating frequent dosing . Prodrug strategies incorporating esterase-labile groups (e.g., pivaloyloxymethyl) aim to enhance oral absorption and prolong therapeutic exposure.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator